molecular formula C9H12N2O2 B2824437 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one CAS No. 1342951-71-6

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one

Cat. No. B2824437
M. Wt: 180.207
InChI Key: ZJVFSUYDGWNLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one” is a chemical compound with the CAS Number: 1342951-71-6 . It has a molecular weight of 180.21 . The IUPAC name for this compound is 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-4H-pyran-4-one .


Molecular Structure Analysis

The InChI code for “2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one” is 1S/C9H12N2O2/c1-11-6-7(5-10-11)9-4-8(12)2-3-13-9/h5-6,9H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at a temperature of -10 degrees .

Scientific Research Applications

Charge Density Studies

Research on related structures involves comprehensive analyses using X-ray diffraction and computational chemistry methods. These studies focus on understanding the properties of nitrogen-oxygen bonds and their behavior upon photochemical excitation, which is crucial for assessing molecular stability and reactivity (Barbora Vénosová et al., 2020).

Corrosion Inhibition

Pyrazolone derivatives have been investigated for their effectiveness in inhibiting corrosion of N80 steel in acidic environments. These studies reveal how molecular structure influences corrosion inhibition efficiency, providing insights into the design of better corrosion inhibitors (K. R. Ansari et al., 2016).

Biological Evaluation of Derivatives

Derivatives of pyrazole and oxazole have been synthesized and evaluated for their biological activities, including anticancer, antimicrobial, and antihyperglycemic effects. These studies contribute to the development of new therapeutic agents by exploring the bioactivity of novel compounds (R. Kenchappa et al., 2017), (J. Asegbeloyin et al., 2014).

Synthetic Methodologies for Heterocycles

Innovative synthetic approaches have been developed for creating a variety of heterocyclic compounds, including pyrazole and oxazole derivatives. These methodologies facilitate the exploration of new chemical entities with potential for various applications (R. Pratap et al., 2017).

Antioxidant and Anticancer Properties

Certain pyrazole derivatives have been synthesized and characterized, with studies revealing their promising antioxidant and anticancer activities. This research underscores the potential of such compounds in developing new treatments for cancer and oxidative stress-related diseases (S. Naveen et al., 2021).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)oxan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-6-7(5-10-11)9-4-8(12)2-3-13-9/h5-6,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVFSUYDGWNLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC(=O)CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.